2-Amino-6-ethyl-4-methoxy-benzoic acid
Description
2-Amino-6-ethyl-4-methoxy-benzoic acid is a substituted benzoic acid derivative characterized by an amino group at position 2, an ethyl group at position 6, and a methoxy group at position 2.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-6-ethyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-6-4-7(14-2)5-8(11)9(6)10(12)13/h4-5H,3,11H2,1-2H3,(H,12,13) |
InChI Key |
QQWSXCYCMWIZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following compounds (Table 1) exhibit high structural similarity to 2-Amino-6-ethyl-4-methoxy-benzoic acid, as indicated by similarity scores derived from structural alignment algorithms :
Table 1: Structurally Similar Compounds
| Compound Name | CAS Number | Similarity Score | Key Substituent Differences |
|---|---|---|---|
| 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1 | 0.93 | Methoxy at positions 4 and 6 (no ethyl) |
| 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | 155666-33-4 | 0.90 | Benzyloxy at position 4, methoxy at 5 |
| 4-Amino-3-methoxybenzoic acid | Not provided | N/A | Amino at position 4, methoxy at 3 |
Functional Group Analysis
- Ethyl vs. Methoxy Groups: The ethyl group at position 6 in the target compound increases lipophilicity compared to analogs like 2-Amino-4,6-dimethoxybenzoic acid, which has two methoxy groups. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility .
- Positional Isomerism: 4-Amino-3-methoxybenzoic acid (GEO Organics) demonstrates how amino group placement affects properties. The 4-amino substituent may alter hydrogen-bonding capacity and acidity compared to the 2-amino isomer .
Physicochemical Properties (Inferred)
- Melting Points: While direct data for the target compound is unavailable, analogs like 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () exhibit melting points of 217.5–220°C, suggesting that crystallinity in substituted benzoic acids is influenced by aromatic stacking and hydrogen bonding. The ethyl group in the target compound may lower its melting point relative to methoxy-rich analogs due to reduced symmetry .
- Solubility : The ethyl group likely decreases water solubility compared to methoxy-dominated analogs, aligning with trends observed in lipophilicity calculations for similar derivatives .
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